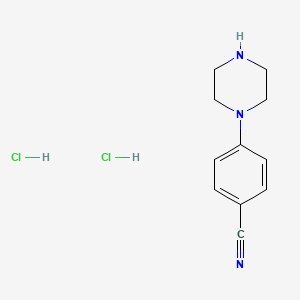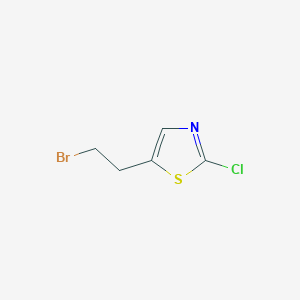![molecular formula C11H10F3NO2 B13599420 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable starting materials under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Coupling with Pyridine Ring: The cyclobutyl ring with the trifluoromethyl group is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid
- 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylicacid
- 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-3-carboxylicacid
Uniqueness
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H10F3NO2 |
|---|---|
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(4-1-5-10)8-3-2-7(6-15-8)9(16)17/h2-3,6H,1,4-5H2,(H,16,17) |
InChI-Schlüssel |
SYOMRVOHQVAKEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NC=C(C=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


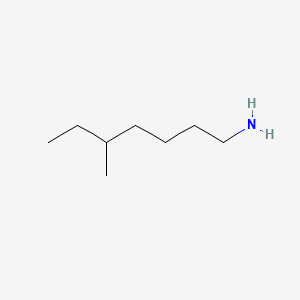
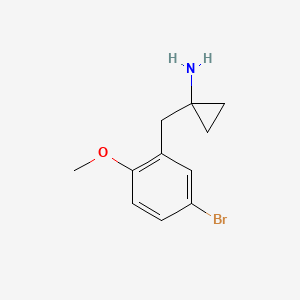
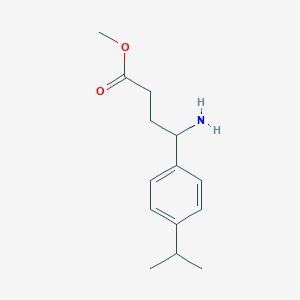


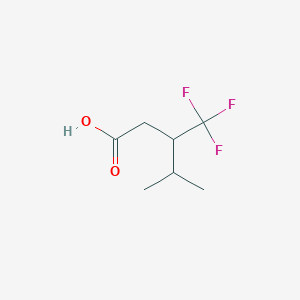
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)



![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)

